

Rhodium on Carbon (Rh/C) in Environmental Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium carbon

Cat. No.: B8728510

[Get Quote](#)

Abstract

Rhodium on carbon (Rh/C) has emerged as a highly effective heterogeneous catalyst critical to numerous environmental applications.^[1] Renowned for its exceptional activity, selectivity, and stability, Rh/C plays a pivotal role in mitigating pollution through the catalysis of key chemical transformations.^{[1][2]} This technical guide provides an in-depth examination of the synthesis, characterization, and application of Rh/C catalysts in environmental remediation. It focuses on their indispensable role in automotive exhaust purification, wastewater treatment, and air pollution control.^{[3][4]} Detailed experimental protocols, quantitative performance data, and mechanistic pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in the field.

Introduction to Rhodium on Carbon Catalysis

Heterogeneous catalysis is a cornerstone of modern environmental science, offering sustainable solutions to degrade pollutants and reduce harmful emissions. Among the various catalysts, those based on noble metals are particularly effective due to their high intrinsic activity.^[5] Rhodium (Rh), a member of the platinum group metals, is a critical component in many industrial and environmental catalytic processes.^{[5][6]} When dispersed on a high-surface-area support like activated carbon, rhodium nanoparticles form a highly efficient and versatile catalyst known as Rhodium on Carbon (Rh/C).^[2]

The activated carbon support provides a large surface area for the dispersion of rhodium nanoparticles, which is crucial for maximizing the number of active catalytic sites.^[7] Key

parameters influencing the catalyst's efficacy include the rhodium loading percentage, metal dispersion, particle size, and the properties of the carbon support itself, such as its source (coconut shell, wood, coal) and physical characteristics (surface area, pore structure).[2][4] Rh/C catalysts are particularly valued for their high-temperature resistance and strong anti-toxicity compared to other noble metal catalysts like platinum and palladium.[4] These properties make them indispensable for applications such as automotive three-way catalytic converters, where they effectively reduce nitrogen oxides (NO_x) to harmless nitrogen gas.[8][9][10]

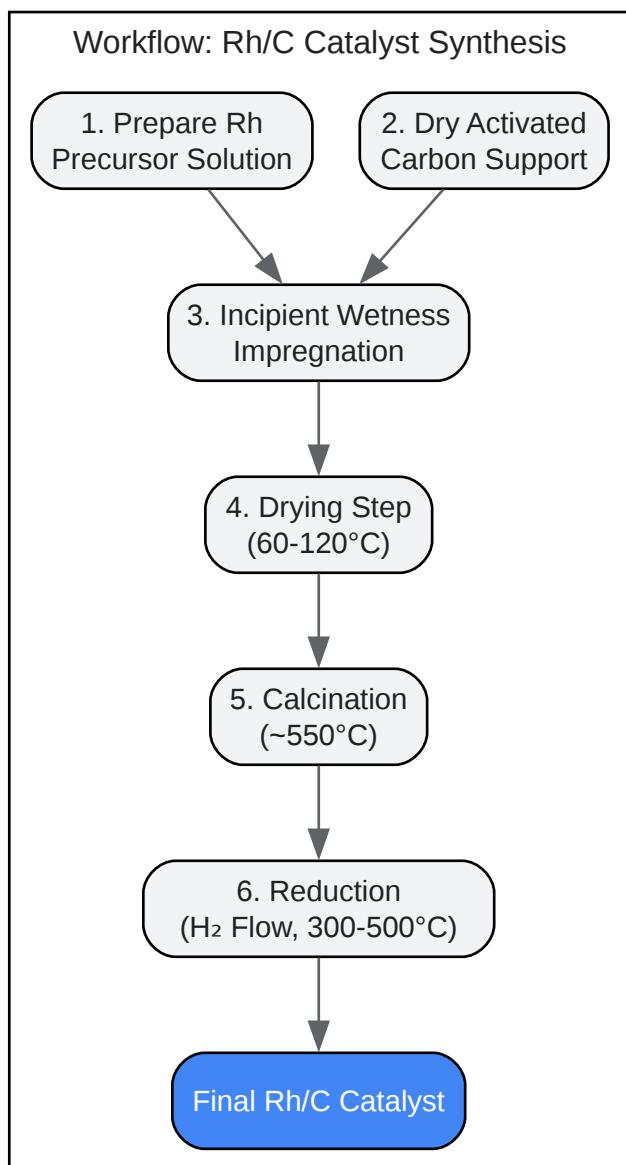
Catalyst Synthesis and Preparation

The performance of a Rh/C catalyst is profoundly influenced by its preparation method. The goal is to achieve high dispersion of rhodium nanoparticles on the carbon support to maximize the active surface area. The incipient wetness impregnation method is a widely used and effective technique for this purpose.[2][11]

Experimental Protocol: Incipient Wetness Impregnation

This protocol outlines a general procedure for the synthesis of a 5% Rh/C catalyst.

Materials:


- Rhodium (III) nitrate solution (Rh(NO₃)₃) or Ammonium hexachlororhodate(III) ((NH₄)₃RhCl₆) as the rhodium precursor.[11][12]
- High-surface-area activated carbon powder (e.g., $\geq 930 \text{ m}^2/\text{g}$), dried prior to use.[2][4]
- Deionized water.
- Reducing agent (e.g., hydrogen gas, NaBH₄).[13][14]

Procedure:

- Support Preparation: The activated carbon support is dried in an oven at 110-120°C for at least 4 hours to remove adsorbed water.
- Precursor Solution Preparation: A calculated amount of the rhodium precursor is dissolved in a volume of deionized water equal to the pore volume of the carbon support. This ensures

the solution is fully absorbed by the support without excess liquid.

- Impregnation: The rhodium precursor solution is added dropwise to the dried activated carbon support with constant mixing to ensure uniform distribution.
- Drying: The impregnated sample is dried, typically at a temperature between 60°C and 120°C for 2-4 hours, to remove the solvent.[11][12]
- Calcination: The dried material is then calcined in an inert atmosphere (e.g., N₂ or Ar) at a high temperature, often around 550°C for 4 hours, to decompose the precursor and anchor the metal species to the support.[11][13]
- Reduction: The calcined catalyst is reduced to convert the rhodium oxide species to metallic rhodium (Rh⁰), which is the active catalytic phase. This is typically achieved by heating the catalyst in a flow of hydrogen gas (e.g., 5% H₂ in Ar) at temperatures ranging from 300°C to 500°C.[13][15] The resulting material is the final Rh/C catalyst.

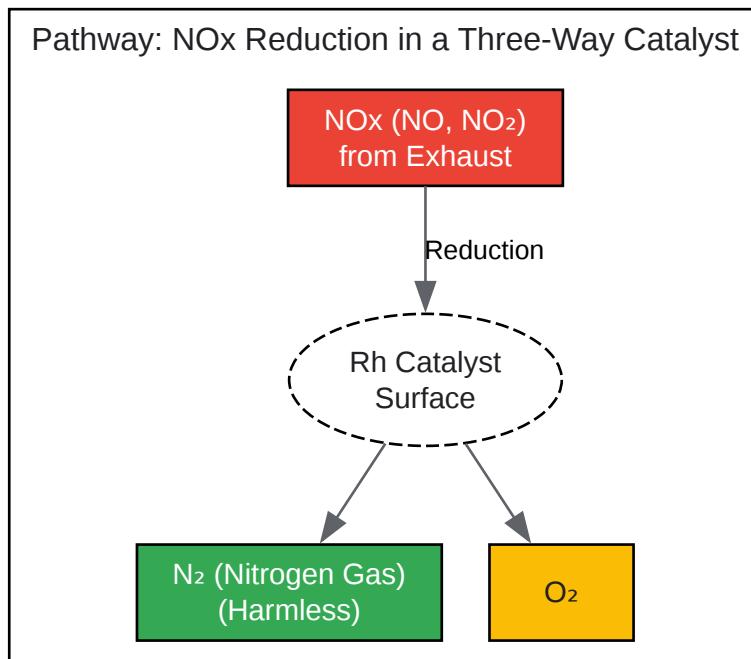
[Click to download full resolution via product page](#)

Caption: Experimental workflow for Rh/C synthesis via incipient wetness impregnation.

Physicochemical Characterization

Characterizing the Rh/C catalyst is essential to correlate its physical and chemical properties with its catalytic performance. Several analytical techniques are employed to determine key parameters.

Parameter	Characterization Technique	Description	Typical Values/Observations
Rhodium Content	Inductively Coupled Plasma (ICP)	Measures the precise weight percentage of rhodium on the carbon support.	0.1% to 30% [2] [4]
Crystallographic Structure	X-ray Diffraction (XRD)	Identifies the crystalline phases of rhodium (e.g., metallic Rh) and assesses particle size via peak broadening.	Confirms the presence of metallic Rh and provides an estimate of crystallite size.
Surface Morphology & Particle Size	Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)	Provides high-resolution images of the catalyst surface, showing the distribution and size of Rh nanoparticles.	Reveals nanoparticle morphology and dispersion on the carbon support.
Oxidation State & Surface Composition	X-ray Photoelectron Spectroscopy (XPS)	Determines the oxidation state of rhodium (e.g., Rh ⁰ , Rh ³⁺) and identifies surface impurities. [16] [17]	Confirms the reduction of rhodium species to the active metallic state.
Reducibility of Rh Species	Temperature-Programmed Reduction (TPR)	Measures the temperature at which rhodium oxides are reduced, indicating the strength of the metal-support interaction. [18] [19]	Shows reduction peaks that help optimize the catalyst activation procedure.
Metal Dispersion & Active Surface Area	H ₂ Chemisorption, CO DRIFTS	Quantifies the number of accessible active	Metal surface areas can range from 85 to

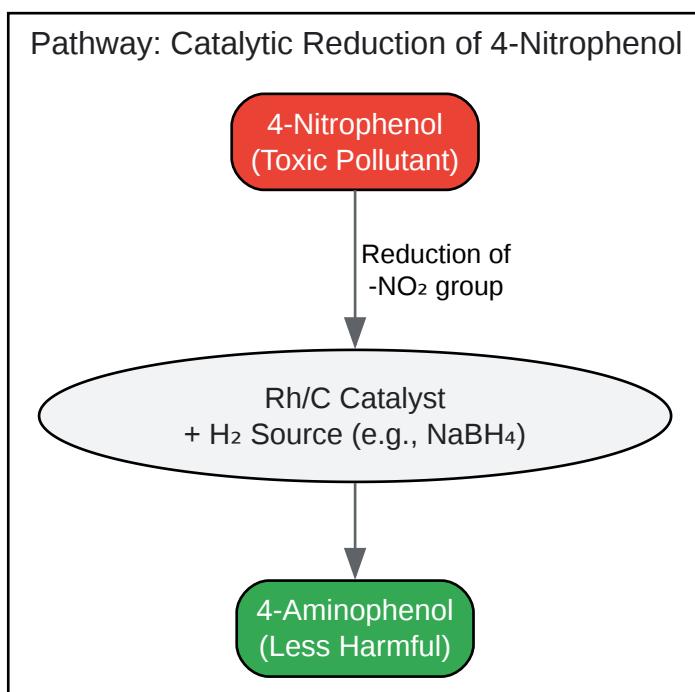

rhodium sites on the 105 m²/g.[4]
catalyst surface.[12]

Applications in Environmental Catalysis

Rh/C catalysts are utilized in a variety of environmental applications due to their high efficacy in promoting critical degradation and conversion reactions.[1][2]

Automotive Emission Control

In automotive three-way catalytic converters (TWCs), rhodium is the primary component responsible for the reduction of harmful nitrogen oxides (NOx) from engine exhaust.[8][10] It efficiently catalyzes the conversion of NO and NO₂ into harmless diatomic nitrogen (N₂), a process that is critical for meeting stringent emission standards.[9][20] While platinum and palladium are used for the oxidation of carbon monoxide (CO) and unburned hydrocarbons (HC), rhodium's unique ability to break N-O bonds makes it an indispensable part of the TWC system.[8][9]


[Click to download full resolution via product page](#)

Caption: Simplified pathway for NOx reduction catalyzed by rhodium in automotive exhaust.

Wastewater Treatment

Rh/C catalysts are highly effective in treating industrial and agricultural wastewater containing persistent organic and inorganic pollutants.

- **Catalytic Nitrate Reduction:** Agricultural runoff often leads to high concentrations of nitrates (NO_3^-) in groundwater, posing significant health risks.[19] Catalytic hydrogenation using Rh-based catalysts can effectively reduce nitrates to nitrogen gas, providing a clean water treatment solution.[18][21] Bimetallic catalysts containing rhodium have shown particularly high activity and selectivity for this reaction.[18][19]
- **Hydrodechlorination (HDC):** Chlorinated organic compounds, such as chlorophenols, are toxic and persistent pollutants. Rh/C catalyzes the hydrodechlorination process, where chlorine atoms are replaced with hydrogen atoms, converting the toxic compounds into less harmful substances.[2]
- **Reduction of Nitrophenols:** Nitrophenols are common industrial pollutants that are toxic and difficult to degrade. Rh/C, often in conjunction with a reducing agent like NaBH_4 , can efficiently catalyze the reduction of the nitro group ($-\text{NO}_2$) to an amino group ($-\text{NH}_2$), converting toxic nitrophenols to less harmful aminophenols.[22][23]

[Click to download full resolution via product page](#)

Caption: Catalytic pathway for the reduction of 4-nitrophenol to 4-aminophenol.

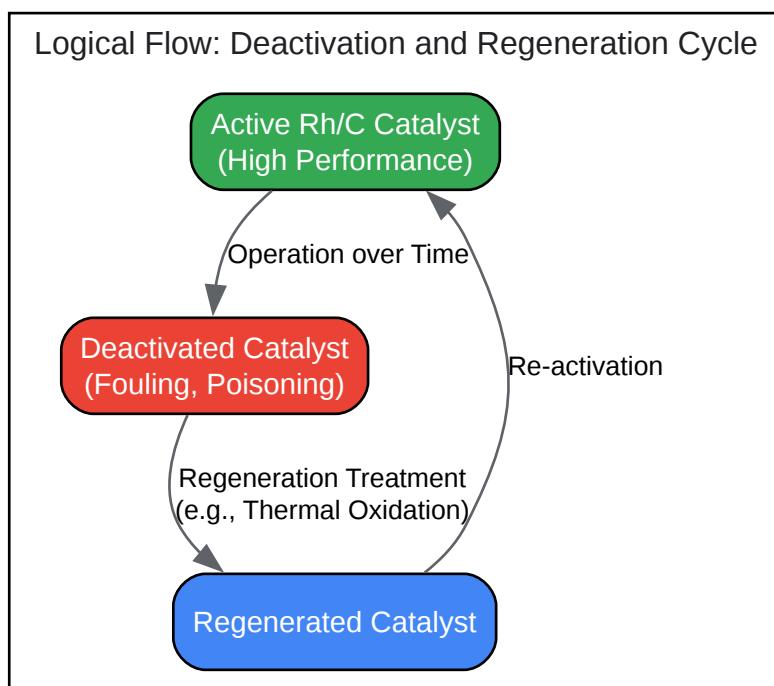
Air Pollution Control

Beyond automotive applications, Rh/C is studied for its potential in controlling other air pollutants. Rhodium catalysts are active for the low-temperature oxidation of carbon monoxide (CO), a toxic gas.[\[24\]](#) This is relevant for residential catalytic converters and industrial off-gas treatment.[\[24\]](#)

Catalyst Performance Data

The effectiveness of Rh/C catalysts is quantified by metrics such as conversion, selectivity, and turnover frequency under specific reaction conditions.

Application	Pollutant	Catalyst	Key Reaction Conditions	Performance Metrics	Reference
Water Treatment	Nitrate (NO_3^-)	RhMo ₆ /ZrAl-10	Aqueous phase, H_2 reducing agent	Selectivity to N_2 : 99.3%	[18][19]
Water Treatment	4-Chlorophenol	Rh/C (own-made)	Aqueous phase, 100 mg/L initial conc.	High activity in hydrodechlorination (HDC)	[2]
Emission Control	Chloroform (TCM)	1 wt.% Rh/C	Gas phase, 250°C	Activity Loss: 75% after 84 hours on stream	[15]
Emission Control	Benzene	0.5% Rh-promoted carbon	Gas phase, 280-350°C, 18 atm	High conversion and selectivity to cyclohexane	[13]
Organic Synthesis	Nitrobenzene	5% Rh/C	Al-H ₂ O system, 0.5 hours	Successful reduction to aniline	[25]


Catalyst Deactivation and Regeneration

Catalyst deactivation is a critical challenge in industrial applications, leading to a gradual loss of catalytic activity over time. For Rh/C catalysts, deactivation can occur through several mechanisms:

- **Fouling/Coking:** The deposition of carbonaceous species or organometallic intermediates on the active sites can block access for reactants.[15] This is particularly relevant in the treatment of hydrocarbon streams.[26][27]

- Poisoning: Strong chemisorption of impurities (e.g., sulfur or lead compounds) from the feed stream can irreversibly poison the rhodium active sites.[28]
- Sintering: At high temperatures, rhodium nanoparticles can agglomerate into larger particles, reducing the active surface area and overall activity.[15]

Fortunately, deactivated Rh/C catalysts can often be regenerated. A common method is thermal treatment in a controlled atmosphere. For instance, a deactivated Rh/C catalyst used in hydrodechlorination can have its activity fully recovered by a regeneration treatment with air at 250°C, which burns off the fouling organic species.[15]

[Click to download full resolution via product page](#)

Caption: Logical cycle of catalyst deactivation and subsequent regeneration.

Conclusion and Future Outlook

Rhodium on carbon catalysts are robust, versatile, and highly active materials that are central to modern environmental catalysis. Their role in converting toxic automotive and industrial emissions into benign substances is well-established and critical for air quality.[4][10]

Furthermore, their growing application in wastewater treatment for the degradation of persistent pollutants highlights their importance in ensuring water security.[\[2\]](#)

Future research will likely focus on several key areas. First, reducing the cost associated with the scarcity of rhodium by developing catalysts with ultra-low rhodium loading or by creating more stable, atomically dispersed rhodium sites to maximize atom efficiency. Second, enhancing catalyst stability and resistance to deactivation, especially under harsh reaction conditions, will be crucial for improving process longevity and economics. Finally, the development of novel carbon supports and bimetallic Rh-based formulations may unlock even higher activities and selectivities for challenging environmental remediation tasks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. Activated Carbon-Supported Rhodium Catalyst bulk for sale - Princeton Powder [princetonpowder.com]
- 3. nbinno.com [nbinno.com]
- 4. Rhodium on Carbon-Activated Carbon Manufacturers, Filter Media [nortcarbon.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rhodium (Rh) Catalyst Activated carbon powder Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. quora.com [quora.com]
- 9. What Is the Role of Precious Metals (E.g. Platinum, Rhodium) in a Catalytic Converter? → Learn [pollution.sustainability-directory.com]
- 10. Oxide Supported Rh Catalysts in Automotive NO Reduction Chemistry: The Roles of Atomically Dispersed Rh, Support, Water, and Dynamic Restructuring [escholarship.org]

- 11. Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [pubs.acs.org](#) [pubs.acs.org]
- 13. [ijcea.org](#) [ijcea.org]
- 14. [researchgate.net](#) [researchgate.net]
- 15. [researchgate.net](#) [researchgate.net]
- 16. [researchgate.net](#) [researchgate.net]
- 17. [pure.psu.edu](#) [pure.psu.edu]
- 18. Catalytic hydrogenation of nitrate in water: improvement of the activity and selectivity to N₂ by using Rh(III)-hexamolybdate supported on ZrO₂-Al₂O₃ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [tandfonline.com](#) [tandfonline.com]
- 20. [langleyrecyclingkc.com](#) [langleyrecyclingkc.com]
- 21. [daneshyari.com](#) [daneshyari.com]
- 22. [researchgate.net](#) [researchgate.net]
- 23. Simultaneous catalytic reduction of p-nitrophenol and hydrogen production on MIL-101(Fe)-based composites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. [researchgate.net](#) [researchgate.net]
- 25. Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source [mdpi.com]
- 26. [mdpi.com](#) [mdpi.com]
- 27. [cris.vtt.fi](#) [cris.vtt.fi]
- 28. [jocpr.com](#) [jocpr.com]
- To cite this document: BenchChem. [Rhodium on Carbon (Rh/C) in Environmental Catalysis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8728510#rhodium-on-carbon-in-environmental-catalysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com